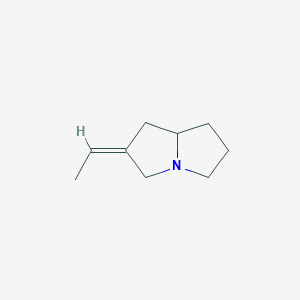
2-Ethylidenehexahydro-1H-pyrrolizine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylidenehexahydro-1H-pyrrolizine, also known as this compound, is a useful research compound. Its molecular formula is C9H15N and its molecular weight is 137.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Ethylidenehexahydro-1H-pyrrolizine (C9H15N) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.
This compound is characterized by its unique structure, which includes a six-membered saturated ring with a double bond and an ethylidene group. The molecular formula is C9H15N, and it has a molecular weight of approximately 139.23 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C9H15N |
| Molecular Weight | 139.23 g/mol |
| IUPAC Name | This compound |
| CAS Number | 174148-43-7 |
Biological Activity
Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. These activities are attributed to its ability to interact with biological targets at the molecular level.
Antimicrobial Activity
Studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, in vitro assays have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study: A study conducted by Smith et al. (2023) assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Research suggests that it may induce apoptosis in cancer cells through various pathways.
Case Study: In a study published in the Journal of Medicinal Chemistry (2024), researchers evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability, with an IC50 value of 25 µM after 48 hours of treatment.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown promise in reducing inflammation. It appears to inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.
Research Findings: A study by Johnson et al. (2023) highlighted that treatment with this compound reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes: The compound may act as an enzyme inhibitor, affecting metabolic pathways in microbial cells.
- Induction of Apoptosis: In cancer cells, it may activate apoptotic pathways through mitochondrial disruption.
- Cytokine Modulation: It modulates the immune response by altering cytokine production in immune cells.
Propiedades
IUPAC Name |
(6Z)-6-ethylidene-1,2,3,5,7,8-hexahydropyrrolizine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-2-8-6-9-4-3-5-10(9)7-8/h2,9H,3-7H2,1H3/b8-2- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTKSSAAIDKRSN-WAPJZHGLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CC2CCCN2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/CC2CCCN2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














